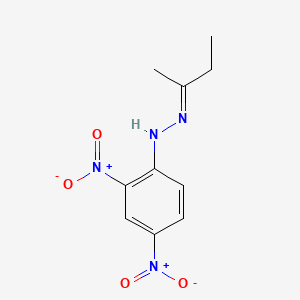

2-Butanone, (2,4-dinitrophenyl)hydrazone

Description

Significance in Derivatization Chemistry for Carbonyl Compound Analysis

Derivatization is a technique used in analytical chemistry to convert a chemical compound into a product (a derivative) of similar chemical structure. This is often done to enhance the analyte's properties for separation and detection. The reaction of 2-butanone (B6335102) with DNPH to form 2-Butanone, (2,4-dinitrophenyl)hydrazone is a prime example of derivatization for analytical purposes. nih.gov

The primary reasons for derivatizing carbonyl compounds with DNPH include:

Enhanced Detection: The resulting hydrazone is a chromophore, meaning it absorbs ultraviolet or visible light, which allows for sensitive detection using spectrophotometry or high-performance liquid chromatography (HPLC) with a UV-Vis detector. epa.gov

Improved Separation: The derivatives are less volatile and more stable than the parent carbonyl compounds, making them suitable for chromatographic separation techniques like HPLC and column chromatography. byjus.comepa.gov

Specificity: The reaction is specific to aldehydes and ketones, allowing for their selective analysis in complex matrices such as air, water, soil, and biological samples. smolecule.comepa.gov

Modern analytical methods, particularly HPLC, rely heavily on this derivatization step for the quantitative analysis of carbonyl compounds. epa.govresearchgate.net For instance, environmental monitoring for pollutants like formaldehyde (B43269) and acetaldehyde (B116499) in the air often involves trapping these compounds on a sorbent coated with DNPH, followed by elution and HPLC analysis of the resulting hydrazone derivatives. chromatographyonline.com

However, a complexity in the analysis of these derivatives is the potential formation of E- and Z-stereoisomers due to the C=N double bond. nih.gov The presence of both isomers can complicate chromatographic separation and quantification. Studies have shown that for 2-butanone-2,4-dinitrophenylhydrazone, the ratio of these isomers can be influenced by factors such as the presence of acid and the concentration of water in the solvent. chromatographyonline.com

Table 2: Research Findings on Isomerization

| Compound | Equilibrium Z/E Isomer Ratio (in acidic conditions) |

|---|---|

| Propionaldehyde-2,4-dinitrophenylhydrazone | 0.143 |

| Acetaldehyde-2,4-dinitrophenylhydrazone | 0.309 |

| Crotonaldehyde-2,4-dinitrophenylhydrazone | 0.093 |

| Acrolein-2,4-dinitrophenylhydrazone | 0.028 |

| 2-Butanone-2,4-dinitrophenylhydrazone | 0.154 |

Data sourced from Chromatography Online. chromatographyonline.com

Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-butan-2-ylideneamino]-2,4-dinitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4/c1-3-7(2)11-12-9-5-4-8(13(15)16)6-10(9)14(17)18/h4-6,12H,3H2,1-2H3/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWSANGSIWAACK-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958-60-1 | |

| Record name | 2-Butanone, (2,4-dinitrophenyl)hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000958601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: WNR CNW DMNUY2&1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | WLN: WNR CNW DMNUY2&1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone-2,4-dinitrophenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butanone, (2,4-dinitrophenyl)hydrazone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DM5QL2GW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations

Condensation Reaction Mechanisms of Hydrazone Formation

The synthesis of 2-butanone (B6335102), (2,4-dinitrophenyl)hydrazone from 2-butanone and 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a classic example of a condensation reaction, specifically proceeding through a nucleophilic addition-elimination mechanism. docbrown.info

The reaction commences with the nucleophilic attack of the terminal nitrogen atom of 2,4-dinitrophenylhydrazine on the electrophilic carbonyl carbon of 2-butanone. docbrown.infopearson.com The lone pair of electrons on the hydrazine's nitrogen atom initiates the formation of a new carbon-nitrogen bond, leading to a tetrahedral intermediate. pearson.comfiveable.me

Subsequently, a proton transfer occurs within the intermediate. The newly attached nitrogen atom transfers a proton to the oxygen atom, which enhances its leaving group potential by converting it into a hydroxyl group. The final step involves the elimination of a water molecule. The lone pair of electrons on the second nitrogen atom facilitates this elimination, resulting in the formation of a stable C=N double bond, characteristic of the hydrazone product. fiveable.me

Acid catalysis plays a crucial role in accelerating the formation of 2-butanone, (2,4-dinitrophenyl)hydrazone. study.com The reaction is typically carried out in a mildly acidic medium, often using catalysts like sulfuric or hydrochloric acid.

The catalytic cycle begins with the protonation of the carbonyl oxygen of 2-butanone by the acid catalyst. pearson.com This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by the weakly nucleophilic 2,4-dinitrophenylhydrazine.

While acid is necessary for catalysis, its concentration is a critical factor. researchgate.net Excessive acidity can lead to the protonation of the hydrazine (B178648) nitrogen, deactivating it as a nucleophile and thereby inhibiting the reaction. Furthermore, the reaction is reversible, and prolonged exposure to strong acids can promote the hydrolysis of the hydrazone back to the starting materials. Studies have shown that the decomposition rate of 2-butanone-2,4-dinitrophenylhydrazone is dependent on the concentration of the acid catalyst, reaching an equilibrium state within 10 hours in a 0.1 mol L⁻¹ phosphoric acid solution. researchgate.net

It is also important to note that the presence of an acid catalyst can lead to the formation of both E and Z stereoisomers of the hydrazone, which can complicate analysis. researchgate.net For this compound, the equilibrium Z/E isomer ratio is approximately 0.20 in the presence of phosphoric acid. researchgate.net

Optimized Synthesis Protocols and Methodological Advances

The synthesis of this compound has been a subject of continuous refinement to improve yield, efficiency, and environmental friendliness.

The choice of solvent and reaction conditions significantly impacts the synthesis of this compound. Ethanolic solutions are commonly employed, where 2,4-dinitrophenylhydrazine is dissolved in ethanol with the addition of a mineral acid catalyst. ajpamc.comyoutube.com The reaction is typically conducted at room temperature for a duration of one to two hours.

The pH of the reaction mixture is a critical parameter, with an optimal range of 2-3 for accelerating hydrazone formation. Recrystallization from solvents like 95% ethanol is often performed to purify the crude product. tdl.org

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | Ethanol/Water | |

| Catalyst | Sulfuric Acid or Hydrochloric Acid | |

| Temperature | Room Temperature to 50°C | ajpamc.com |

| Reaction Time | 20 minutes to 2 hours | ajpamc.com |

| pH | 2-3 |

Research has focused on developing more efficient catalytic systems for hydrazone formation. While traditional mineral acids are effective, alternative catalysts have been explored to improve reaction rates and yields. Studies have shown that ortho-proton donors can significantly enhance the activity of nucleophilic catalysts in hydrazone formation. nih.gov For instance, 2-aminobenzenephosphonic acids have been found to be superior to anthranilic acids in catalyzing hydrazone formation with various aldehyde substrates. nih.gov

The principle behind this enhanced catalysis lies in the ability of the ortho-proton donor to facilitate the rate-determining step, which is often the dehydration of the tetrahedral intermediate. nih.govacs.org

In recent years, there has been a significant shift towards more sustainable and efficient synthetic methods, in line with the principles of green chemistry. mdpi.comejcmpr.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. mdpi.comnih.govmdpi.com In the context of hydrazone synthesis, microwave-assisted methods have been shown to dramatically reduce reaction times, often from hours to minutes, while providing excellent yields. academicjournals.org For example, the synthesis of various 2-quinoxalinone-3-hydrazone derivatives has been efficiently achieved using microwave irradiation. nih.gov

Considerations for High-Purity Synthesis in Research and Industrial Scale-Up

The synthesis of high-purity this compound is critical for its applications, particularly in analytical chemistry where it serves as a standard for the identification and quantification of carbonyl compounds. smolecule.com Achieving high purity requires careful control over starting materials, reaction conditions, and purification methods, with distinct challenges arising when scaling the synthesis from a research laboratory to an industrial setting.

The fundamental reaction is a condensation between 2-butanone and 2,4-dinitrophenylhydrazine (DNPH), typically catalyzed by an acid like sulfuric or phosphoric acid, to form the corresponding hydrazone. smolecule.comwikipedia.org The mechanism involves a nucleophilic addition of the amine group from DNPH to the carbonyl carbon of 2-butanone, followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone. wikipedia.orgpearson.com

Purity of Starting Materials

The purity of the final product is directly influenced by the quality of the reactants. For research purposes, analytical grade reagents are often sufficient. However, for industrial-scale synthesis, a cost-benefit analysis of reactant purity is necessary.

2-Butanone: Commercial 2-butanone can contain impurities such as aldehydes or cyclic compounds. These can be removed by methods like refluxing with potassium permanganate (KMnO₄) and calcium oxide (CaO) or by passing the ketone through a column of activated alumina. lookchem.com For trace amounts of water, drying agents like calcium sulfate or potassium carbonate followed by fractional distillation are effective. lookchem.com

2,4-Dinitrophenylhydrazine (DNPH): The DNPH reagent itself should be of high purity. It can be synthesized from the reaction of hydrazine sulfate with 2,4-dinitrochlorobenzene. wikipedia.org Purification of DNPH is often achieved through recrystallization from solvents like n-butyl alcohol, pyridine, or dioxane. orgsyn.org Due to its sensitivity to shock and friction when dry, DNPH is typically handled as a wet powder for safety. wikipedia.org

Reaction Control and Isomerization

Control over reaction parameters is essential to maximize the yield of the desired product and minimize side reactions. A significant consideration is the potential for stereoisomerism. The reaction with unsymmetrical ketones like 2-butanone can produce two distinct stereoisomers (E and Z) of the hydrazone.

While the E-isomer is typically the more stable and predominant product upon purification, the presence of the acid catalyst can facilitate interconversion between the E and Z forms. Studies have shown that the concentration of the acid and the solvent composition, particularly the water content, can affect the isomeric equilibrium ratio. smolecule.com For applications requiring a single, pure isomer, controlling these factors and implementing appropriate purification steps is paramount.

Purification of the Final Product

Recrystallization is the primary method for purifying the crude this compound precipitate. The choice of solvent is crucial for effective purification.

| Compound | Purification Method | Key Considerations/Target Impurities | Reference |

|---|---|---|---|

| 2-Butanone | Refluxing with KMnO₄ + CaO | Removes aldehyde impurities. | lookchem.com |

| 2-Butanone | Fractional Distillation | Removes water and other volatile impurities. | lookchem.com |

| 2,4-Dinitrophenylhydrazine | Recrystallization | Solvents include n-butyl alcohol, pyridine, dioxane. | orgsyn.org |

| This compound | Recrystallization | Common solvents are ethanol or ethanol/water mixtures. The process is repeated until a constant, sharp melting point is achieved. | libretexts.orgchemguide.co.uk |

The purity of the recrystallized product is verified by its characteristic melting point. A sharp melting point range indicates a high degree of purity, which is essential for its use as an analytical standard. tdl.orgvedantu.com

Industrial Scale-Up Considerations

Translating a laboratory-scale synthesis to an industrial process introduces significant challenges related to process control, safety, and economics.

Heat Management: The condensation reaction can be exothermic. On a large scale, efficient heat dissipation is critical to maintain optimal reaction temperature, prevent side reactions, and avoid thermal runaway. Industrial reactors require sophisticated cooling systems to manage the heat generated.

Mixing and Mass Transfer: Ensuring uniform mixing in large-volume reactors is more complex than in a laboratory flask. Inefficient mixing can lead to localized temperature gradients and concentration differences, resulting in inconsistent product quality and lower yields.

Solvent Handling: The large quantities of solvents used in industrial processes necessitate robust systems for solvent recovery and recycling to minimize costs and environmental impact. The choice of solvent involves balancing performance with safety (e.g., flammability) and regulatory compliance.

Product Isolation and Drying: While filtration is common in the lab, industrial scale-up may employ centrifugation for more efficient solid-liquid separation. Drying large batches of the product must be done carefully, often under vacuum at controlled temperatures, to avoid degradation and manage the safety risks associated with the dry, potentially explosive, dinitrophenylhydrazone product. wikipedia.org

Quality Control: Rigorous quality control protocols, using methods such as High-Performance Liquid Chromatography (HPLC), melting point analysis, and spectroscopy, are implemented to ensure that each batch meets the required purity specifications for its intended application.

| Parameter | Research Scale (Laboratory) | Industrial Scale-Up |

|---|---|---|

| Heat Transfer | High surface-area-to-volume ratio; easily managed with heating mantles or ice baths. | Low surface-area-to-volume ratio; requires jacketed reactors with internal cooling coils for effective heat management. |

| Mixing | Achieved easily with magnetic stir bars or overhead stirrers. | Requires powerful, specifically designed impellers and baffles to ensure homogeneity. |

| Product Isolation | Manual filtration (e.g., Büchner funnel). | Automated systems like centrifuges for faster and more efficient separation. |

| Purification | Recrystallization from solvents like ethanol. libretexts.orgchemguide.co.uk | Large-scale crystallizers with controlled cooling profiles to optimize crystal size and purity; solvent recovery is critical. |

| Safety | Standard laboratory precautions. | Extensive process safety management, considering the shock-sensitive nature of the dry product and flammability of solvents. wikipedia.org |

Spectroscopic and Structural Elucidation

Advanced Spectroscopic Characterization Techniques

Modern spectroscopy offers powerful, non-destructive tools for analyzing the molecular structure of 2-butanone (B6335102), (2,4-dinitrophenyl)hydrazone. Each technique provides unique insights, and when used in concert, they allow for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 2-butanone, (2,4-dinitrophenyl)hydrazone. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In ¹H NMR analysis, the key diagnostic signals include the hydrazone N-H proton, which typically appears as a distinct singlet in the downfield region of the spectrum, generally between δ 10–12 ppm. The protons on the dinitrophenyl ring resonate in the aromatic region (δ 7–9 ppm). The aliphatic protons from the butanone moiety are observed further upfield; the methyl and ethyl groups attached to the imine carbon appear as distinct signals, typically in the δ 1.0–2.5 ppm range.

A crucial aspect of the NMR analysis of this compound is the presence of geometric isomers (E and Z) around the C=N double bond. researchgate.net These stereoisomers are chemically distinct and can often be resolved by NMR, leading to a doubling of some peaks in the spectrum. The presence of an acid catalyst can promote isomerization between the E and Z forms. researchgate.net Purified samples often consist primarily of the more stable E-isomer. researchgate.net

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Hydrazone (N-H) | 10.0 - 12.0 |

| Aromatic (Ar-H) | 7.0 - 9.0 |

| Aliphatic (CH₃, CH₂CH₃) | 1.0 - 2.5 |

Data sourced from typical values for 2,4-dinitrophenylhydrazone derivatives.

Infrared (IR) and its modern variant, Fourier Transform Infrared (FT-IR) spectroscopy, are invaluable for identifying the specific functional groups present in the molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound displays several key absorption bands that confirm its structure. A sharp peak corresponding to the N-H stretching vibration is typically observed around 3287–3324 cm⁻¹. researchgate.netresearchgate.net The C=N (imine) stretching vibration gives a characteristic band in the region of 1596–1620 cm⁻¹. researchgate.net The presence of the two nitro groups (NO₂) is confirmed by strong asymmetric and symmetric stretching bands, which appear near 1516–1542 cm⁻¹ and 1317–1340 cm⁻¹, respectively. researchgate.net Aromatic C-H stretching is also visible around 3090 cm⁻¹. researchgate.net The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of overlapping vibrations unique to the molecule, which can be used for definitive identification by comparison with a reference spectrum. docbrown.info

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3287 - 3324 researchgate.netresearchgate.net |

| Aromatic C-H | Stretch | ~3090 researchgate.net |

| C=N (Imine) | Stretch | 1596 - 1620 researchgate.net |

| C=C (Aromatic) | Stretch | ~1620 researchgate.net |

| NO₂ | Asymmetric Stretch | 1516 - 1542 researchgate.net |

| NO₂ | Symmetric Stretch | 1317 - 1340 researchgate.net |

| C-N | Stretch | ~1136 researchgate.net |

Data compiled from multiple spectroscopic sources.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems. The extensive conjugation in this compound, which spans the dinitrophenyl ring and the imine group, gives rise to strong absorption in the UV-Vis region.

The compound typically exhibits a maximum absorption wavelength (λmax) between 357 and 400 nm. This absorption is attributed to n→π* and π→π* electronic transitions within the conjugated hydrazone moiety. researchgate.net The formation of the brightly colored (yellow to red) derivative from the colorless 2,4-dinitrophenylhydrazine (B122626) reagent and a ketone is a direct result of this extended conjugation, which shifts the absorption into the visible range. wikipedia.orgsjpas.com

This strong and characteristic absorbance forms the basis of a widely used quantitative analytical method. fishersci.com By measuring the absorbance of the derivative at its λmax and comparing it to a calibration curve, the concentration of the original 2-butanone in a sample can be accurately determined. researchgate.netmt.com This technique is frequently employed in environmental and industrial monitoring for the quantification of carbonyl compounds. fishersci.com

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular weight of this compound is approximately 252.23 g/mol . nih.govnih.gov

In mass spectra, the compound typically shows a clear molecular ion peak (M⁺) at m/z 252. nih.gov High-resolution mass spectrometry can provide the exact mass, confirming the molecular formula C₁₀H₁₂N₄O₄. nih.govnih.gov Tandem mass spectrometry (MS-MS) experiments reveal characteristic fragmentation patterns. For instance, the protonated molecule [M+H]⁺ at m/z 253.0931 fragments to produce significant ions at m/z 207.1, 181.1, and 178.1. nih.gov The deprotonated molecule [M-H]⁻ at m/z 251.0786 yields fragment ions at m/z 221.1, 179.1, and 152.1. nih.gov Analyzing these fragments helps to confirm the connectivity of the molecule.

Table 3: MS-MS Fragmentation Data for this compound

| Precursor Ion | Precursor m/z | Key Fragment Ions (m/z) |

|---|---|---|

| [M+H]⁺ | 253.0931 | 207.1, 181.1, 178.1 |

| [M-H]⁻ | 251.0786 | 221.1, 179.1, 152.1 |

Data sourced from the PubChem database. nih.gov

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. While IR measures the absorption of infrared light, Raman measures the inelastic scattering of monochromatic light. For this compound, Raman spectroscopy can provide a characteristic vibrational fingerprint. nih.gov Although detailed spectral data is not as commonly published as IR data, FT-Raman spectra can be acquired and are useful for structural confirmation, particularly for vibrations that are weak or inactive in the IR spectrum. researchgate.netnih.gov

Molecular Architecture and Intermolecular Interactions

The structural elucidation techniques collectively reveal a well-defined molecular architecture for this compound. The molecule is characterized by a C=N double bond, which confers planarity to the immediate atoms and gives rise to E/Z stereoisomerism. researchgate.netnih.govnih.gov The geometry around the sp²-hybridized imine carbon is trigonal planar, with bond angles of approximately 120°. wikipedia.org

The molecule's structure is further stabilized by intramolecular hydrogen bonding, particularly between the N-H proton of the hydrazone and an oxygen atom of the ortho-nitro group. This internal bonding contributes to the planarity and stability of the molecule.

As a crystalline solid, this compound molecules are arranged in a regular crystal lattice in the solid state. This ordered arrangement is maintained by intermolecular forces, including van der Waals forces and potential dipole-dipole interactions arising from the polar nitro groups and the hydrazone linkage. These collective interactions dictate the compound's physical properties, such as its melting point.

Planarity and Intramolecular Hydrogen Bonding in Hydrazone Derivatives

Hydrazone derivatives, particularly those of 2,4-dinitrophenylhydrazine, exhibit distinct structural features, including a tendency towards a planar molecular conformation. This planarity is significantly influenced by the presence of intramolecular hydrogen bonding. In many 2,4-dinitrophenylhydrazone derivatives, an intramolecular hydrogen bond forms between the imino-group hydrogen and an oxygen atom of the adjacent ortho-nitro group. nih.govijsrst.com This interaction creates a stable six-membered ring, which helps to lock the molecule in a relatively flat arrangement.

The molecule generally assumes an E configuration, which is considered to be approximately planar. ijsrst.com This configuration is stabilized by the delocalization of electrons from the non-bonding orbital of the imino nitrogen atom into the π-system of the dinitrophenyl ring. ijsrst.com However, complete planarity can be disrupted. For instance, the nitro groups attached to the benzene (B151609) ring are often twisted slightly out of the plane of the aromatic ring. nih.gov In some related structures, the ortho-nitro group may be twisted to a greater degree than the para-nitro group to accommodate the formation of the intramolecular hydrogen bond.

It is also noteworthy that some aldehydes and ketones can form multiple dinitrophenylhydrazone derivatives that may differ in crystal structure or melting point. ijsrst.com This phenomenon can be attributed to factors such as syn-anti isomerism and variations in hydrogen bonding. byjus.com

Crystal Structure Analysis

The crystal structure confirms the presence of an intramolecular hydrogen bond between the imino group and the adjacent nitro group. nih.gov The crystal packing is further characterized by π–π stacking interactions between the parallel benzene rings of adjacent molecules. nih.gov The face-to-face separation between these rings is approximately 3.410 Å, a distance shorter than the typical van der Waals thickness of an aromatic ring, indicating a significant stacking interaction. nih.gov The structure is also stabilized by weak intermolecular C—H⋯O hydrogen bonds. nih.gov

The bond distance of the C=N imine group is significantly shorter than the N-N and N-C single bonds, confirming its double-bond character. nih.gov

Detailed crystallographic data for the analogous 3-pentanone (B124093) 2,4-dinitrophenylhydrazone is presented below. nih.gov

Table 1: Crystal Data and Structure Refinement for 3-Pentanone 2,4-dinitrophenylhydrazone

| Parameter | Value |

|---|---|

| Empirical formula | C₁₁H₁₄N₄O₄ |

| Formula weight | 266.26 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 12.5298 (15) |

| b (Å) | 14.089 (2) |

| c (Å) | 7.3983 (8) |

| β (°) | 93.235 (12) |

| Volume (ų) | 1303.9 (3) |

| Z | 4 |

| Radiation type | Mo Kα |

| Temperature (K) | 294 (2) |

| Final R indices [I > 2σ(I)] | R = 0.043 |

Stereochemistry and Isomerization Dynamics

E/Z Isomerism in Ketone 2,4-Dinitrophenylhydrazones

The carbon-nitrogen double bond (C=N) in 2,4-dinitrophenylhydrazones restricts free rotation, leading to the formation of geometric isomers, designated as E and Z. studymind.co.uk In the case of unsymmetrical ketones like 2-butanone (B6335102), two distinct stereoisomers can be formed. nih.gov Typically, when purified, the 2,4-dinitrophenylhydrazone of a ketone consists of only the E-isomer. nih.govresearchgate.net However, the presence of both E and Z isomers can be observed, particularly upon the addition of an acid catalyst or under UV irradiation. nih.govnih.gov This isomerization is a critical factor in analytical methods that rely on DNPH derivatization. nih.govchromatographyonline.com

Acid-Catalyzed Isomerization: Mechanisms and Equilibrium Studies

The interconversion between E and Z isomers is notably catalyzed by acid. rsc.orgrsc.org The mechanism involves the protonation of the hydrazone, which facilitates rotation around the C=N bond, allowing the isomers to reach an equilibrium state. chromatographyonline.com The phosphate (B84403) ion, when phosphoric acid is used as the catalyst, is believed to play a role in this isomerization. chromatographyonline.com

The concentration of the acid catalyst has a direct and significant impact on both the ratio of the isomers at equilibrium and the rate at which this equilibrium is reached. researchgate.net In acidic solutions, purified E-isomers of ketone-2,4-dinitrophenylhydrazones will begin to convert to the Z-isomer until a characteristic equilibrium ratio is achieved. nih.gov

For 2-butanone, (2,4-dinitrophenyl)hydrazone, the equilibrium Z/E isomer ratio is approximately 0.20 in the presence of phosphoric acid. nih.govresearchgate.net Studies have shown that while a small amount of isomerization occurs at very low acid concentrations (e.g., 0.0001% phosphoric acid), higher concentrations (e.g., 0.004%) significantly accelerate the process. chromatographyonline.com However, increasing the concentration of phosphoric acid can also lead to the continuous degradation of the 2-butanone derivative. chromatographyonline.com The decomposition rate for 2-butanone-2,4-dinitrophenylhydrazone was found to be dependent on the acid concentration, reaching an equilibrium state within 10 hours in a 0.1 mol L⁻¹ phosphoric acid solution. nih.govresearchgate.net

Equilibrium Z/E Isomer Ratios for Various Ketone 2,4-Dinitrophenylhydrazones in Acidic Solution

| Compound | Equilibrium Z/E Ratio |

| This compound | 0.20, 0.154 nih.govresearchgate.netchromatographyonline.com |

| 2-Pentanone, (2,4-dinitrophenyl)hydrazone | 0.21 nih.govresearchgate.net |

| 2-Hexanone, (2,4-dinitrophenyl)hydrazone | 0.22 nih.govresearchgate.net |

| Acetone, (2,4-dinitrophenyl)hydrazone | Continuously degrades with increasing acid concentration chromatographyonline.com |

The composition of the solvent system, particularly the presence of water, also affects the isomeric equilibrium. When trace amounts of water are added to a solution of this compound in acetonitrile (B52724), the concentration of the derivative decreases, while the concentration of free DNPH increases, indicating hydrolysis. nih.govchromatographyonline.com Specifically for the 2-butanone derivative, the Z/E ratio has been observed to decrease as the concentration of water increases. chromatographyonline.com This is in contrast to some aldehyde-dinitrophenylhydrazones, where the Z/E ratio remains stable with increasing water content. chromatographyonline.com

Chromatographic Resolution and Quantification of Stereoisomers

High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of the E and Z isomers of this compound. researchgate.netchromatographyonline.com However, separating these isomers can be challenging due to their similar chromatographic behavior. nih.gov

Successful separation has been achieved using specialized columns. For instance, an alkyl amide reversed-phase column has demonstrated different selectivity compared to standard C18 columns, allowing for the resolution of the two isomers. chromatographyonline.com The mobile phase typically consists of a mixture of acetonitrile, water, and an acid like phosphoric acid. sielc.comsielc.com The use of photodiode array (PDA) detectors in HPLC is beneficial as it allows for the monitoring of different wavelengths, which is important because the E and Z isomers have slightly different absorption maxima. nih.govresearchgate.net

Impact of Isomerism on Quantitative Analytical Accuracy

The formation of E and Z isomers poses a significant challenge to the accuracy of quantitative analytical methods that use DNPH derivatization. nih.govnih.govchromatographyonline.com Since purified standards often contain only the E-isomer, while samples prepared with an acid catalyst will contain a mixture of E and Z isomers, a direct comparison can lead to analytical errors. researchgate.netchromatographyonline.com The two isomers may have different response factors in the detector, and if they are not chromatographically resolved, the single peak will not accurately represent the total concentration. researchgate.net

To mitigate these errors, it is crucial to ensure that both the standard solutions and the samples are treated with the same concentration of acid catalyst and allowed to equilibrate for the same amount of time. nih.govchromatographyonline.com A recommended approach is to add phosphoric acid to both standards and samples to achieve a concentration of 0.001 mol L⁻¹ and analyze them after 27 hours to ensure a stable and identical isomer ratio. nih.gov By ensuring the Z/E ratio is the same in both the sample and the standard, the accuracy of the quantification can be greatly improved. chromatographyonline.com

Chemical Reactivity and Derivatization Applications

General Reaction Pathways: Oxidation, Reduction, and Substitution Potential

The chemical reactivity of 2-butanone (B6335102), (2,4-dinitrophenyl)hydrazone is centered around three main areas: the hydrazone functional group (C=N), the nitro groups (-NO₂) on the benzene (B151609) ring, and the aromatic ring itself. While this specific derivative is most commonly utilized for its formation and identification properties, its structure allows for several potential reaction pathways.

Oxidation: The hydrazone moiety can be susceptible to oxidation, although it is generally more resistant than the parent hydrazine (B178648). Strong oxidizing agents could potentially cleave the C=N bond or modify the alkyl chain, but such reactions are not typical applications for this compound. The dinitrophenyl group is already in a highly oxidized state and is generally stable against further oxidation under standard conditions.

Reduction: The nitro groups on the aromatic ring are susceptible to reduction. Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd, Pt, or Ni) or chemical reducing agents (e.g., Sn/HCl, Fe/HCl) can reduce the nitro groups to amino groups, forming 2-butanone, (2,4-diaminophenyl)hydrazone. This transformation would significantly alter the chemical and spectral properties of the molecule. The C=N double bond can also be reduced. For instance, selective reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the imine-like double bond to a single C-N bond, yielding the corresponding hydrazine derivative. acs.org This reduction to a more stable single bond has been explored as a method to overcome issues with E/Z isomerism in analytical applications. nih.gov

Substitution: The aromatic ring of the 2,4-dinitrophenyl group is electron-deficient due to the strong electron-withdrawing nature of the two nitro groups. This deactivates the ring towards electrophilic aromatic substitution reactions. However, it makes the ring susceptible to nucleophilic aromatic substitution, where a strong nucleophile can displace one of the nitro groups or a hydrogen atom, although this requires harsh reaction conditions and is not a common reaction for this compound.

Role as a Standard Derivatizing Agent for Carbonyl Compounds

2,4-Dinitrophenylhydrazine (B122626) (DNPH) is a cornerstone reagent in qualitative and quantitative analytical chemistry for the detection and characterization of aldehydes and ketones. Its reaction with carbonyl compounds, such as 2-butanone, yields highly crystalline, brightly colored derivatives, a property that has been exploited since its development by Brady and Elsmie. tandfonline.comresearchgate.net

The formation of 2-butanone, (2,4-dinitrophenyl)hydrazone is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction. byjus.comwikipedia.org The reaction is typically carried out in an acidic medium, which is crucial for catalysis.

The mechanism proceeds through the following steps:

Protonation of the Carbonyl Oxygen: The acid catalyst (commonly sulfuric or hydrochloric acid) protonates the oxygen atom of the carbonyl group of 2-butanone. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The terminal nitrogen atom (-NH₂) of the 2,4-dinitrophenylhydrazine molecule, which is a potent nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine. researchgate.net

Proton Transfer: A proton is transferred from the newly attached nitrogen to the oxygen atom, forming a better leaving group (water).

Elimination of Water: The lone pair of electrons on the second nitrogen atom pushes down, leading to the elimination of a water molecule and the formation of a C=N double bond. The catalyst is regenerated in this step.

The resulting product, a 2,4-dinitrophenylhydrazone, is a stable, solid derivative. The extensive conjugation in the molecule, involving the benzene ring, the nitro groups, and the C=N bond, gives rise to its characteristic yellow, orange, or red color, making it easily detectable by UV-Vis spectrophotometry. byjus.com

While DNPH is a widely used derivatizing agent for carbonyls, several other reagents are also employed, each with its own set of advantages and disadvantages. The choice of reagent often depends on the specific analytical requirements, such as the desired sensitivity, stability of the derivative, and the analytical technique to be used. The derivatives of DNPH are favored for their high crystallinity and distinct colors, which historically facilitated identification through melting point determination. tdl.orgnih.gov

Below is a comparative analysis of DNPH with other common derivatization reagents.

| Derivatization Reagent | Derivative Formed | Key Advantages | Key Disadvantages | Primary Analytical Use |

|---|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | Forms highly crystalline, colored (yellow/orange/red) solids. byjus.com Derivatives have sharp melting points for identification. byjus.com Good for UV-Vis detection. acs.org | Derivatives can exhibit E/Z isomerism, complicating chromatography. nih.gov The reagent itself can interfere with analysis. jst.go.jp Unstable hydrazones can form adducts with excess reagent. nih.gov | Qualitative identification (Brady's Test), HPLC-UV, LC-MS |

| Hydroxylamine (NH₂OH) | Oxime | Oximes are generally more hydrolytically stable than hydrazones, especially under acidic conditions. researchgate.net | Derivatives are typically colorless, requiring more complex detection methods. Less crystalline than DNPH derivatives. | Organic synthesis, GC-MS analysis |

| Semicarbazide (NH₂NHCONH₂) | Semicarbazone | Forms stable, crystalline derivatives with sharp melting points. rsc.org Only one of the two -NH₂ groups is reactive, leading to specific products. rsc.org | Derivatives are generally colorless. Lower sensitivity compared to DNPH derivatives in UV detection. | Qualitative identification, organic synthesis |

| Pentafluorobenzylhydroxylamine (PFBHA) | PFB-Oxime | Introduces a polyfluorinated group, making derivatives highly sensitive for Electron Capture Detection (ECD) in GC. drlogy.com Imparts nonpolar character, allowing extraction from water. tandfonline.com | Reagent can be expensive. Requires GC-based analytical methods. | GC-ECD, GC-MS for trace analysis in environmental samples |

Stability and Degradation in Analytical Matrices

The stability of this compound is a critical factor in its analytical applications, as degradation can lead to inaccurate quantification and misidentification.

The C=N bond in hydrazones is susceptible to hydrolysis, which is the reverse of the formation reaction. This process regenerates the original carbonyl compound (2-butanone) and 2,4-dinitrophenylhydrazine. byjus.com The rate of this degradation is influenced by several factors:

pH: The hydrolysis of dinitrophenylhydrazones is acid-catalyzed. researchgate.net While acidic conditions are required for the initial derivatization, prolonged exposure to strong acids can promote the reverse reaction.

Water Content: As a reactant in the hydrolysis process, the presence of water is essential for degradation. The reaction is reversible, and high concentrations of water can shift the equilibrium back towards the starting materials. researchgate.net This is particularly relevant in aqueous analytical matrices or when using wet solvents.

Presence of Oxidants: Strong oxidants, such as ozone, can degrade both the DNPH reagent and its hydrazone derivatives. This is a significant issue in air sampling applications where ozone is often present, leading to the formation of interfering byproducts and a reduction in analytical accuracy. researchgate.net

Light Exposure: UV irradiation can induce the isomerization of the more stable E-isomer of the hydrazone to the Z-isomer, which can complicate chromatographic analysis. nih.gov

During the synthesis and storage of this compound, several byproducts and impurities can arise, compromising the purity of the final product.

Common Byproducts and Impurities:

Unreacted 2,4-Dinitrophenylhydrazine: An excess of the DNPH reagent is often used to drive the derivatization reaction to completion. This unreacted reagent is a common impurity in the crude product. jst.go.jp

Geometric Isomers (E/Z): The C=N double bond can exist as two geometric isomers (syn and anti, or E and Z). While one isomer is typically more stable and predominates, the presence of the other can lead to multiple peaks in chromatographic analysis, complicating quantification. nih.govtandfonline.com

Adducts with Excess Reagent: With certain carbonyls, particularly α,β-unsaturated aldehydes, the initially formed hydrazone can be unstable and react further with excess DNPH to form adducts, leading to analytical errors. nih.gov

Strategies for Purity Maintenance:

Recrystallization: This is the most common method for purifying the solid dinitrophenylhydrazone derivative. The crude product is dissolved in a suitable hot solvent (e.g., ethanol, ethanol/water mixture) and allowed to cool slowly, during which the pure derivative crystallizes, leaving impurities in the solution. byjus.com

Solid-Phase Extraction (SPE): SPE is an effective technique for removing unreacted DNPH from a derivatized sample before analysis. By choosing a sorbent that has a stronger affinity for the more polar DNPH reagent than for the less polar hydrazone derivative, a clean separation can be achieved. jst.go.jp

Control of Reaction Conditions: Careful control of pH, temperature, and reaction time can minimize the formation of byproducts. Reducing the amount of excess DNPH used can also simplify purification. rsc.org

Reductive Amination: To eliminate the problem of E/Z isomers, the C=N bond of the hydrazone can be reduced to a C-N single bond using a reducing agent like 2-picoline borane. This creates a single, stable product for analysis. nih.gov

Regeneration: In some cases, the purified hydrazone is treated with a stronger carbonyl compound, like levulinic acid, to regenerate the original 2-butanone in a pure form for further analysis. acs.org

Advanced Analytical Methodologies for this compound

The accurate detection and quantification of this compound, a derivative of the volatile organic compound 2-butanone, is crucial in various fields, including environmental monitoring and food chemistry. This article delves into the advanced analytical methodologies employed for this purpose, with a specific focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques.

Research Applications in Environmental and Biochemical Analysis

Environmental Monitoring and Atmospheric Chemistry Research

The derivatization of carbonyl compounds, including 2-butanone (B6335102), with DNPH is a widely adopted method for environmental analysis. chromatographyonline.com This process converts volatile and reactive carbonyls into more stable, easily detectable 2,4-dinitrophenylhydrazone derivatives. fishersci.com

2-Butanone, (2,4-dinitrophenyl)hydrazone is instrumental in the surveillance of air and water quality. The underlying principle involves trapping carbonyl compounds from an environmental sample and converting them into their respective DNPH derivatives for subsequent analysis. researchgate.net Ambient air is typically drawn through a silica (B1680970) cartridge coated with acidified DNPH. ca.govresearchgate.net Carbonyls present in the air, such as formaldehyde (B43269), acetaldehyde (B116499), and 2-butanone (methyl ethyl ketone), react with the DNPH to form stable hydrazone derivatives that are immobilized on the cartridge. ca.gov

These derivatives are later eluted from the cartridge using a solvent like acetonitrile (B52724) and quantified using high-performance liquid chromatography (HPLC) with an ultraviolet (UV) detector. ca.govsigmaaldrich.com This methodology is the basis for several standard environmental testing protocols, including US EPA methods TO-11A, 8315A, and CARB Method 1004. fishersci.comsigmaaldrich.com For enhanced sensitivity and specificity, particularly for complex mixtures, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed. nih.gov One study developed an LC-ESI-MS/MS method that improved the limits of detection for 32 different carbonyl compounds, including the derivative of 2-butanone, to the range of 0.4–9.4 ng/m³. nih.gov In this study, 2-butanone was identified as one of the abundant carbonyls in the atmospheric samples analyzed. nih.gov

The following table summarizes a typical analytical method for carbonyl-DNPH derivatives in air samples.

| Parameter | Condition |

| Sampling | DNPH-coated silica cartridge |

| Sample Flow Rate | 0.5 - 2.0 LPM |

| Elution Solvent | Acetonitrile |

| Analysis Technique | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-phase C18 |

| Detection | UV Absorption at 360 nm |

| Common Analytes | Formaldehyde-DNPH, Acetaldehyde-DNPH, 2-Butanone-DNPH |

This table presents a generalized summary of conditions based on standard methods like those from the California Air Resources Board. ca.gov

2-Butanone itself is classified as a volatile organic compound (VOC). scioninstruments.comcdc.gov The derivatization technique using DNPH is integrated into methods designed for the comprehensive analysis of VOCs in environmental samples, particularly in complex matrices like cigarette smoke. nih.gov Researchers have developed methods for the simultaneous determination of VOCs and carbonyls by using a sorbent cartridge, such as one containing Carboxen 572, to trap a wide range of compounds from a sample. nih.gov

The analysis involves a two-step elution process. First, VOCs are eluted with a non-polar solvent like carbon disulfide for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov Subsequently, the trapped carbonyls are eluted with a polar solvent like methanol, derivatized with DNPH, and then analyzed by HPLC. nih.gov This integrated approach is valuable because it prevents the hydrolysis of 2-butanone-DNPH, which can occur in traditional impinger methods that use aqueous DNPH solutions. nih.gov The non-aqueous conditions of the cartridge elution method lead to more accurate quantification of 2-butanone. nih.gov

The DNPH derivatization method is also applied to the solid and aerosol phases of environmental samples. Carbonyl compounds present in atmospheric particulate matter and aerosols are significant in atmospheric chemistry, and this compound aids in their characterization. ca.gov For analysis, aerosols are collected on glass fiber filters that have been treated with a DNPH solution. icm.edu.pl The carbonyls trapped in the particulate matter react with the DNPH on the filter. icm.edu.pl

Following collection, the filter is extracted with acetonitrile to dissolve the newly formed hydrazone derivatives. icm.edu.pl This extract is then analyzed, typically by HPLC-UV, to identify and quantify the specific carbonyls that were present in the aerosol sample. icm.edu.pl This technique is frequently used to study the chemical composition of aerosols generated from sources such as electronic cigarettes and biomass burning. researchgate.neticm.edu.pl

Tobacco smoke is a complex aerosol containing thousands of chemicals, including numerous harmful and potentially harmful carbonyl compounds. nih.govresearchgate.net The formation of this compound is a key step in the standard methods for quantifying carbonyls like formaldehyde, acetaldehyde, acrolein, and 2-butanone in mainstream smoke from both traditional and heat-not-burn tobacco products. chromatographyonline.comresearchgate.nethealthycanadians.gc.ca

In these studies, smoke is typically passed through impinger traps containing an acidified DNPH solution or through DNPH-coated filter pads. nih.govhealthycanadians.gc.ca The latter method reduces solvent usage and increases sample throughput. nih.gov The resulting stable hydrazone derivatives, including this compound, are then separated and quantified using techniques like HPLC, UPLC-MS/MS, or GC-MS. nih.govresearchgate.net These methods allow for the detailed characterization of carbonyl profiles from different tobacco products. Research has shown that using DNPH-treated pads with GC-MS can differentiate between linear and branched-chain carbonyl isomers. researchgate.net

The table below lists some of the key carbonyls routinely analyzed in tobacco smoke using the DNPH derivatization method.

| Carbonyl Compound | Derivatized Form | Analytical Technique |

| Formaldehyde | Formaldehyde, (2,4-dinitrophenyl)hydrazone | HPLC-UV, UPLC-MS/MS |

| Acetaldehyde | Acetaldehyde, (2,4-dinitrophenyl)hydrazone | HPLC-UV, UPLC-MS/MS |

| Acetone | Acetone, (2,4-dinitrophenyl)hydrazone | HPLC-UV, GC-MS |

| Acrolein | Acrolein, (2,4-dinitrophenyl)hydrazone | HPLC-UV, UPLC-MS/MS |

| Propionaldehyde | Propionaldehyde, (2,4-dinitrophenyl)hydrazone | HPLC-UV, GC-MS |

| Crotonaldehyde | Crotonaldehyde, (2,4-dinitrophenyl)hydrazone | HPLC-UV, GC-MS |

| 2-Butanone | This compound | HPLC-UV, GC-MS |

| Butyraldehyde | Butyraldehyde, (2,4-dinitrophenyl)hydrazone | HPLC-UV, GC-MS |

This table is a compilation of carbonyls mentioned in various studies on tobacco smoke analysis. chromatographyonline.comresearchgate.nethealthycanadians.gc.ca

Biochemical and Biological Research Investigations

In biochemical contexts, the reaction of DNPH with carbonyls provides a powerful tool for detecting and quantifying carbonyl compounds in biological matrices and for studying metabolic processes. smolecule.com

The formation of this compound, and other hydrazones is utilized to probe enzymatic reactions that produce or consume carbonyl compounds. smolecule.com By adding DNPH to a reaction mixture, any aldehyde or ketone intermediates or products can be trapped as stable hydrazone derivatives, which can then be identified and quantified by LC-MS. nih.gov

This "carbonyl-trapping" strategy is valuable for elucidating complex enzyme mechanisms. For instance, in the study of lincosamide biosynthesis, researchers investigated the function of two related PLP-dependent enzymes, CcbF and LmbF. nih.gov It was hypothesized that one enzyme, CcbF, catalyzed a reaction that produced an aldehyde. However, the aldehyde product was not directly detectable. By treating the reaction mixture with DNPH, researchers were able to observe an MS signal corresponding to the DNPH-adduct of the expected aldehyde product. nih.gov This confirmed the proposed catalytic function of the enzyme. This approach demonstrates the utility of DNPH derivatization in identifying transient or low-concentration carbonyl compounds produced during enzymatic catalysis, thereby helping to clarify metabolic pathways and enzyme function. nih.gov

Identification of Carbonyl Compounds in Biological Fluids and Tissues for Research Markers

The chemical compound this compound is a derivative formed from the reaction of 2-butanone, a ketone, with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This derivatization is a cornerstone of a widely used analytical method for the detection and quantification of carbonyl compounds (aldehydes and ketones) in various biological samples. nih.gov Carbonyl-containing metabolites are prevalent in biological systems and are involved in numerous physiological processes. nih.gov Alterations in the levels of these compounds in biological fluids and tissues can serve as important research markers, particularly for oxidative stress and the onset of various diseases. nih.govresearchgate.net

The fundamental principle involves the reaction of DNPH with a carbonyl group to form a stable 2,4-dinitrophenylhydrazone product, such as this compound. nih.govresearchgate.net These derivatives are typically colored, crystalline solids, which facilitates their detection and separation. byjus.com The resulting hydrazones can be analyzed with high sensitivity and specificity using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govresearchgate.net

The presence of carbonyl compounds is a significant indicator of oxidative stress, where reactive oxygen species (ROS) lead to the oxidation of lipids and proteins, generating aldehydes and ketones as byproducts. researchgate.net Therefore, the identification and quantification of these carbonyls in biological matrices like plasma, serum, and tissue homogenates are crucial for research into disease mechanisms. nih.govresearchgate.net For instance, studies have demonstrated that plasma protein carbonyl concentrations are elevated in patients with certain medical conditions, serving as a biomarker of severe protein oxidation. researchgate.net

A strategy combining DNPH derivatization with ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS/MS) has been successfully employed to identify aliphatic aldehydes in biological samples. researchgate.net This methodology allows for the robust characterization of specific aldehydes that may be correlated with particular conditions. researchgate.net For example, research has identified specific aldehydes in the serum of immunosuppressed rats and in the supernatant of oxidatively damaged cells, highlighting the utility of this approach in pinpointing relevant biomarkers. researchgate.net

Below is a table summarizing research findings on the identification of carbonyl compounds as research markers using DNPH derivatization.

| Sample Type | Identified Carbonyl Compounds | Associated Condition/Research Area | Analytical Method | Reference |

| Serum (immunosuppressed rats) | Propanal, Butanal, and 4 other aliphatic aldehydes | Immunosuppression | DNPH derivatization with UPLC-QTOF-MS/MS | researchgate.net |

| Supernatant (oxidative damaged cells) | Formalin, and 7 other aliphatic aldehydes | Oxidative Stress | DNPH derivatization with UPLC-QTOF-MS/MS | researchgate.net |

| Plasma | Protein Carbonyls | General marker of severe protein oxidation | DNPH-based methods | researchgate.net |

| Biological Tissues and Fluids | General Carbonyl Compounds | Enzyme mechanisms, diagnostic assays | DNPH derivatization | smolecule.com |

This table is interactive. Click on the headers to sort the data.

It is important to note that while DNPH is a powerful tool, analytical methods must account for potential interferences. For example, DNPH can also react with sulfenic acids, another product of protein oxidation, which could affect the accuracy of carbonyl quantification if not properly addressed. researchgate.net

Exploring Metabolic Pathways with Carbonyl Intermediates

The detection of carbonyl compounds via derivatization with reagents like DNPH is instrumental in exploring metabolic pathways where these molecules act as intermediates. smolecule.com Carbonyl-containing metabolites, including aldehydes, ketones, keto acids, and sugars, are integral to central metabolic processes such as glycolysis, the TCA cycle, and fatty acid β-oxidation. nih.gov The accurate quantification of these intermediates provides valuable insights into the flux and regulation of these pathways under various physiological and pathological conditions. nih.gov

The formation of stable derivatives like this compound allows researchers to capture and measure otherwise transient or low-abundance carbonyl intermediates. nih.govsmolecule.com This ability is crucial for constructing a detailed picture of metabolic networks. For example, studying the profile of carbonyl compounds can help elucidate enzyme mechanisms and their specificity for certain substrates. smolecule.com By identifying the specific ketones or aldehydes that accumulate or are depleted, researchers can infer the activity of enzymes upstream or downstream in a metabolic sequence.

This analytical approach aids in understanding how metabolic pathways are altered in disease states. Changes in the concentrations of specific carbonyl metabolites in biological fluids can reflect metabolic dysregulation associated with various conditions, providing clues to the underlying biochemical mechanisms of the pathology. nih.gov

Role in Chemical Synthesis as an Intermediate for Diverse Molecules

Beyond its role in analytical chemistry, this compound also serves as a useful intermediate in chemical synthesis. The reaction between a carbonyl compound and DNPH is reversible under certain conditions. byjus.com This property can be exploited to purify carbonyl compounds from complex mixtures.

The process involves converting a mixture of aldehydes and ketones into their corresponding 2,4-dinitrophenylhydrazone derivatives. byjus.com These solid derivatives, including this compound, can then be separated from the mixture using techniques like recrystallization or column chromatography. byjus.com Once the desired hydrazone is isolated and purified, the original carbonyl compound (in this case, 2-butanone) can be regenerated through hydrolysis. byjus.com

This "protect-purify-deprotect" strategy allows for the isolation of a specific aldehyde or ketone, which can then be used as a reactant in subsequent synthetic steps. Therefore, this compound acts as a stable, isolable intermediate that facilitates the purification of 2-butanone for its use in the synthesis of more complex molecules, such as pharmaceuticals.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 2-Butanone (B6335102), (2,4-dinitrophenyl)hydrazone, DFT calculations can predict a variety of properties with a high degree of accuracy.

The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For 2-Butanone, (2,4-dinitrophenyl)hydrazone, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

The molecule possesses several rotatable bonds, including the C-N, N-N, and C-C single bonds. This flexibility gives rise to different conformers, such as the E and Z isomers around the C=N double bond. nih.govnih.gov The hydrazone moiety (C=N–N–Ar) tends to adopt a near-planar conformation, which facilitates π-stacking interactions in the solid state. Computational methods can quantify the energy differences between these conformers and the rotational barriers separating them.

Table 1: Predicted Conformational Data for this compound (Note: The following data is illustrative of typical results from DFT calculations and may not represent specific published findings for this exact molecule.)

| Parameter | E-Isomer | Z-Isomer |

|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | +2.5 |

| C=N Bond Length (Å) | 1.28 | 1.29 |

| N-N Bond Length (Å) | 1.38 | 1.37 |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the dinitrophenylhydrazine portion, which is electron-rich. The LUMO is likely distributed over the entire π-system, particularly the electron-withdrawing nitro groups. A smaller HOMO-LUMO gap would suggest higher reactivity. DFT calculations can precisely map the spatial distribution and energy levels of these orbitals, providing insights into the regioselectivity of electrophilic and nucleophilic attacks.

Table 2: Illustrative Frontier Molecular Orbital Energies from DFT Calculations (Note: These values are representative and not from a specific study on this compound.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -2.5 |

DFT calculations are widely used to simulate spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions that give rise to UV-Vis absorption spectra. For this compound, which is a colored compound, TD-DFT can identify the specific n→π* and π→π* transitions responsible for its characteristic yellow-orange hue. Experimental spectra of similar dinitrophenylhydrazones show intense peaks that are assigned to these transitions.

IR and Raman Spectroscopy: DFT can also calculate the vibrational frequencies of a molecule. These calculated frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as C=N, N-H, N-N, and the nitro groups (NO₂). The NIST Chemistry WebBook provides an experimental IR spectrum for this compound which could be used as a benchmark for such simulations. nist.gov

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

The formation of this compound from 2-butanone and 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a classic condensation reaction. wikipedia.org This reaction proceeds via a nucleophilic addition-elimination mechanism. Quantum chemical calculations can be employed to model this entire reaction pathway.

By calculating the energies of the reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics. Such calculations can also elucidate the role of acid catalysis, which is typically used to promote this reaction by protonating the carbonyl oxygen, making the carbon more electrophilic.

Molecular Modeling and Dynamics Simulations

While quantum chemical methods are excellent for studying individual molecules or small clusters, molecular modeling and dynamics simulations are better suited for exploring the behavior of the compound in a condensed phase, such as in a solvent or in its crystalline form.

Molecular Dynamics (MD) simulations can model the movement of every atom in a system over time, based on a classical force field. For this compound, MD simulations could be used to:

Study its solvation in different solvents, which is relevant for its use in chromatography and recrystallization.

Investigate the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern its crystal packing.

Simulate its interaction with other molecules, for instance, its binding to a stationary phase in an HPLC column.

These simulations provide a dynamic picture of the molecule's behavior that is not accessible through static quantum chemical calculations alone.

Future Research Directions and Advanced Methodological Horizons

Innovations in Derivatization Reagents and Techniques

While 2,4-dinitrophenylhydrazine (B122626) (DNPH) remains a cornerstone for the derivatization of carbonyl compounds like 2-butanone (B6335102), the scientific community is actively exploring novel reagents and techniques to overcome its limitations. Innovations focus on enhancing reaction efficiency, improving the stability of derivatives, and increasing detection sensitivity, particularly for mass spectrometry.

Alternative derivatization reagents are being investigated to offer different advantages over DNPH. bohrium.com For instance, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) has emerged as a significant alternative, forming oxime derivatives that exhibit good chromatographic separation and sensitivity. wiley.com Another promising reagent is 2-hydrazinoquinoline (B107646) (HQ), which can simultaneously derivatize ketones, aldehydes, and even carboxylic acids, broadening the scope of analysis in a single run. nih.gov Other novel reagents include dansyl hydrazine (B178648) and various aminoxy compounds, which can introduce fluorescent or easily ionizable moieties onto the target analyte, thereby enhancing detectability. nih.gov

Beyond simply replacing DNPH, new derivatization strategies are being developed. "Click chemistry," a set of powerful, specific, and high-yield reactions, is one such innovative approach being explored for labeling and detecting molecules. rsc.org This strategy offers the potential for highly efficient and specific tagging of carbonyl compounds. Furthermore, techniques that combine derivatization with extraction and pre-concentration steps, such as solid-phase microextraction (SPME) with in-situ derivatization, are gaining traction. rsc.org These hyphenated methods improve sensitivity by concentrating the analyte while simultaneously preparing it for analysis. rsc.org

A comparative overview of traditional and innovative derivatization reagents highlights the move towards agents that offer improved performance in modern analytical systems.

Table 1: Comparison of Derivatization Reagents for Carbonyl Analysis

| Reagent | Abbreviation | Derivative Formed | Key Advantages |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine | DNPH | Hydrazone | Well-established, forms stable derivatives, good for UV detection. epa.govfishersci.com |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | Oxime | Forms stable derivatives, excellent for GC-MS analysis, high sensitivity. bohrium.comwiley.com |

| 2-Hydrazinoquinoline | HQ | Hydrazone/Ester | Enables simultaneous analysis of ketones, aldehydes, and carboxylic acids. nih.gov |

| Dansyl Hydrazine | Dns-Hz | Hydrazone | Introduces a fluorescent tag, enhancing detection by fluorescence and ESI-MS. nih.gov |

| 4-Hydrazinobenzoic acid | HBA | Hydrazone | Offers good stability, high selectivity, and applicability to various separation techniques. fishersci.com |

Integration of Multi-Dimensional Chromatography and Advanced Mass Spectrometry

The complexity of matrices in which 2-butanone may be present necessitates advanced analytical techniques that offer high resolving power and definitive identification. The integration of multi-dimensional chromatography with sophisticated mass spectrometry (MS) represents a significant leap forward in the analysis of 2-butanone, (2,4-dinitrophenyl)hydrazone.

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) is a powerful tool for unraveling complex mixtures. ca.gov GCxGC provides enhanced separation by employing two columns with different stationary phases, while TOF-MS allows for rapid data acquisition, which is essential for the narrow peaks produced in GCxGC, and provides high-resolution mass data for confident compound identification. ca.govnih.gov

In the realm of liquid chromatography, the coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is a widely used and powerful technique for the analysis of DNPH derivatives. nih.govepa.gov Various ionization techniques, including atmospheric pressure chemical ionization (APCI), electrospray ionization (ESI), and atmospheric pressure photoionization (APPI), have been successfully employed. epa.govceam.es Negative ion mode is often preferred for the analysis of DNPH derivatives, with the deprotonated molecule [M-H]⁻ being a common and abundant ion. bohrium.comnih.gov

A critical aspect in the chromatographic analysis of this compound is the potential for the formation of geometric isomers (E and Z). These isomers can exhibit different chromatographic retention times and mass spectral fragmentation patterns, which can complicate quantification if not properly resolved or accounted for. northwestern.edu The presence of acid, often used as a catalyst in the derivatization reaction, can promote the interconversion of these isomers. northwestern.edu

Advanced MS techniques, such as high-resolution mass spectrometry (HRMS) and multi-stage tandem mass spectrometry (MSⁿ), provide in-depth structural information. ceam.es HRMS allows for the determination of the elemental composition of the parent ion and its fragments, while MSⁿ experiments can elucidate fragmentation pathways, aiding in the unambiguous identification of the this compound in complex samples. rsc.orgceam.es

Table 2: Advanced Analytical Techniques for this compound

| Technique | Abbreviation | Principle | Key Advantages for Analysis |

|---|---|---|---|

| Comprehensive Two-Dimensional Gas Chromatography - Time-of-Flight Mass Spectrometry | GCxGC-TOF-MS | Two-dimensional chromatographic separation followed by high-speed mass analysis. | Superior separation power for complex samples, high-resolution mass data for confident identification. ca.govnih.gov |

| High-Performance Liquid Chromatography - Tandem Mass Spectrometry | HPLC-MS/MS | Liquid chromatographic separation coupled with mass analysis of precursor and product ions. | High sensitivity and selectivity, applicable to a wide range of DNPH derivatives. nih.govepa.gov |

| Atmospheric Pressure Chemical Ionization | APCI | Ionization at atmospheric pressure using a corona discharge. | Suitable for relatively non-polar compounds, often used for DNPH derivatives. epa.govceam.es |

| Electrospray Ionization | ESI | Ionization from a fine, charged aerosol. | Good for polar and ionizable compounds, widely used in LC-MS. nih.govceam.es |

| High-Resolution Mass Spectrometry | HRMS | Provides highly accurate mass measurements. | Enables determination of elemental composition, increasing confidence in identification. ceam.es |

In-Depth Mechanistic Studies of Hydrazone Reactions and Stability in Dynamic Systems

A thorough understanding of the reaction mechanism between 2-butanone and 2,4-dinitrophenylhydrazine, as well as the stability of the resulting hydrazone, is crucial for developing robust and accurate analytical methods. The formation of this compound proceeds through a nucleophilic addition-elimination reaction, also known as a condensation reaction. epa.govceam.esnorthwestern.edu

The reaction is initiated by the nucleophilic attack of the terminal amine group of the DNPH on the electrophilic carbonyl carbon of 2-butanone. epa.govrsc.org This is followed by the elimination of a water molecule to form the stable hydrazone. epa.govceam.es The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. bohrium.comnih.gov

An important consideration in the analysis of this compound is its potential for isomerization and decomposition. The hydrazone can exist as E and Z geometric isomers due to the C=N double bond. bohrium.comnih.gov Purified ketone-2,4-dinitrophenylhydrazones typically consist of only the E-isomer; however, in the presence of acid, an equilibrium between the E and Z isomers is established. bohrium.comnih.gov For 2-butanone-2,4-dinitrophenylhydrazone, the equilibrium Z/E isomer ratio has been reported to be 0.20. nih.gov

The stability of the hydrazone is also influenced by the presence of water and acid. In an acetonitrile (B52724) solution, the addition of water can lead to the decomposition of the hydrazone back to 2-butanone and DNPH. bohrium.comnih.gov The rate of this decomposition is dependent on the acid concentration. bohrium.comnih.gov For instance, the decomposition of 2-butanone-2,4-dinitrophenylhydrazone in a 0.1 mol L⁻¹ phosphoric acid solution reaches equilibrium within 10 hours. bohrium.comnih.gov

Table 3: Equilibrium Z/E Isomer Ratios for Various Ketone-2,4-dinitrophenylhydrazones in Acidic Conditions

| Ketone Derivative | Equilibrium Z/E Isomer Ratio |

|---|---|

| 2-Butanone-2,4-dinitrophenylhydrazone | 0.20 nih.gov |

| 2-Pentanone-2,4-dinitrophenylhydrazone | 0.21 nih.gov |

| 2-Hexanone-2,4-dinitrophenylhydrazone | 0.22 nih.gov |

These mechanistic and stability studies are vital for optimizing derivatization conditions, sample storage, and analytical procedures to ensure accurate and reproducible quantification of 2-butanone.